(S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid
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Overview
Description
(S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid is a heterocyclic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. Its unique structure, which includes an imidazo[4,5-C]pyridine core, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as 2-aminopyridine, which undergoes a series of reactions including alkylation, cyclization, and carboxylation to form the desired compound. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid: A non-chiral analog with similar structural features.
2-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid: A positional isomer with different substitution patterns.
Uniqueness: (S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry may result in different biological activities and properties compared to its analogs and isomers.
Biological Activity
(S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties and other pharmacological effects.
- IUPAC Name : 1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid
- Molecular Formula : C₇H₉N₃O₂
- Molecular Weight : 153.16 g/mol
- CAS Number : 87673-88-9
Biological Activity Overview
The biological activity of this compound has been explored primarily through its anti-inflammatory effects. The compound has shown promise in various studies related to cyclooxygenase (COX) inhibition and other inflammatory pathways.
Anti-inflammatory Activity
Recent studies have highlighted the compound's ability to inhibit COX enzymes, which play a crucial role in the inflammatory response. The following table summarizes key findings regarding the IC₅₀ values for COX inhibition:
Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |
---|---|---|
This compound | 95.0+ | 0.36 |
Indomethacin | 0.21 | 2.60 |
These results indicate that while the compound exhibits a weaker inhibitory effect on COX-1 compared to indomethacin, it shows significant potency against COX-2.
Structure–Activity Relationships (SAR)
The structure–activity relationship studies have been pivotal in understanding how modifications to the imidazo[4,5-C]pyridine structure can enhance biological activity. The presence of electron-donating groups has been associated with increased anti-inflammatory effects.
Case Studies
- In Vivo Models : In animal models of inflammation such as carrageenan-induced paw edema and cotton pellet-induced granuloma assays, this compound demonstrated comparable efficacy to established anti-inflammatory agents like indomethacin.
- Cell Culture Studies : In RAW264.7 macrophage cells treated with lipopolysaccharides (LPS), the compound significantly reduced the expression levels of pro-inflammatory cytokines and enzymes such as iNOS and COX-2 at the mRNA and protein levels.
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(6S)-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-11-4-10-6-3-9-5(8(12)13)2-7(6)11/h4-5,9H,2-3H2,1H3,(H,12,13)/t5-/m0/s1 |
InChI Key |
MLKPHKBKTKXXAX-YFKPBYRVSA-N |
Isomeric SMILES |
CN1C=NC2=C1C[C@H](NC2)C(=O)O |
Canonical SMILES |
CN1C=NC2=C1CC(NC2)C(=O)O |
Origin of Product |
United States |
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